molecular formula C7H11NO2 B2982885 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid CAS No. 1458185-72-2

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B2982885
CAS No.: 1458185-72-2
M. Wt: 141.17
InChI Key: DKSNSVVXHYJPHG-UHFFFAOYSA-N
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Description

“2-Azabicyclo[2.2.1]heptane-6-carboxylic acid” is a chemical compound . The empirical formula is C6H11N .


Synthesis Analysis

An efficient asymmetric synthesis of 6-aminobicyclo heptane-2-carboxylic acid as a novel γ-turn mimic has been achieved . A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H11NO2.ClH/c9-7(10)5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H .


Chemical Reactions Analysis

The compound can be involved in organocatalytic formal [4 + 2] cycloaddition reactions. This type of reaction is mechanistically distinct from other methods, which involve enamine catalysis or Brønsted acid catalysis.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature. It has a molecular weight of 177.63 .

Safety and Hazards

The compound should be stored in a dry environment at 2-8°C . The safety information and MSDS can be found at the provided link .

Future Directions

The products synthesized from the compound could be further functionalized to build up a library of bridged aza-bicyclic structures . This suggests potential for future research and development in this area.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-6(5)8-3-4/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNSVVXHYJPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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